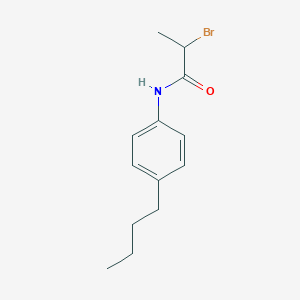

2-Bromo-N-(4-butylphenyl)propanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-(4-butylphenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO/c1-3-4-5-11-6-8-12(9-7-11)15-13(16)10(2)14/h6-10H,3-5H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGBRXFHINNCRAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)C(C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Chemical Transformations of 2 Bromo N 4 Butylphenyl Propanamide

Strategic Retrosynthesis for 2-Bromo-N-(4-butylphenyl)propanamide

A retrosynthetic analysis of this compound reveals two primary disconnection points that inform the most logical forward synthetic strategies. The molecular structure is characterized by an amide linkage and an alpha-bromo substituent, both of which are amenable to well-established chemical transformations.

Disconnection 1: Amide Bond (C-N) : The most apparent disconnection is at the amide bond. This cleavage simplifies the molecule into two key synthons: 4-butylaniline (B89568) and a 2-bromopropanoyl equivalent, such as 2-bromopropanoyl chloride. This approach suggests a direct, one-step formation of the target molecule via acylation of the aniline.

Disconnection 2: Alpha-Carbon-Bromine Bond (αC-Br) : An alternative disconnection involves breaking the bond between the bromine atom and the alpha-carbon of the propanamide backbone. This leads to the precursor molecule, N-(4-butylphenyl)propanamide. This intermediate can then be further disconnected at its amide bond (as in Disconnection 1) to yield 4-butylaniline and a propanoyl equivalent (e.g., propanoyl chloride or propanoic acid). This two-step pathway—amide formation followed by alpha-bromination—is a common and often preferred route in laboratory and industrial settings.

This analysis suggests two viable synthetic pathways: (A) direct acylation of 4-butylaniline with a pre-brominated acylating agent, or (B) formation of an amide precursor followed by a subsequent alpha-bromination step.

Direct Synthetic Routes to the this compound Core

Based on the retrosynthetic analysis, the forward synthesis can be executed by first forming the central N-phenylpropanamide core, followed by the introduction of the bromine atom at the alpha position.

The formation of the precursor, N-(4-butylphenyl)propanamide, is a critical step that can be accomplished through several established amidation protocols. The choice of method often depends on factors such as substrate availability, desired purity, and reaction scale.

One of the most direct methods involves the reaction of 4-butylaniline with an activated form of propanoic acid, typically propanoyl chloride. This reaction is generally high-yielding and proceeds under mild conditions, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

Alternatively, direct coupling reactions between a carboxylic acid and an amine offer a more convergent approach, avoiding the need to prepare the acyl chloride separately. These reactions require the use of a coupling agent or catalyst to activate the carboxylic acid. ucl.ac.uk A variety of modern catalytic systems have been developed to facilitate this transformation with high efficiency and under mild conditions. ucl.ac.uknih.gov For instance, titanium(IV) chloride (TiCl₄) has been reported as an effective mediator for the direct condensation of carboxylic acids and amines. nih.gov Boron-based catalysts, such as boronic acids, are also widely used for promoting direct amidation. ucl.ac.uk

Table 1: Comparison of Amidation Methods for N-(4-butylphenyl)propanamide Synthesis

| Method | Reactants | Reagents/Catalysts | Key Features |

|---|---|---|---|

| Acyl Chloride Method | 4-butylaniline + Propanoyl chloride | Base (e.g., Pyridine, Triethylamine) | High reactivity, often requires mild conditions. |

| Direct Coupling | 4-butylaniline + Propanoic acid | Coupling Agents (e.g., EDC, HATU) ucl.ac.uk | Stoichiometric activating agents required. |

| Catalytic Amidation | 4-butylaniline + Propanoic acid | TiCl₄ or Boronic Acids ucl.ac.uknih.gov | Atom-economical, avoids stoichiometric waste. |

Once N-(4-butylphenyl)propanamide is synthesized, the final step is the regioselective introduction of a bromine atom at the alpha-carbon of the propanamide chain.

A common laboratory method for the alpha-bromination of amides involves the use of bromine (Br₂) in a suitable solvent, such as dichloromethane (B109758) or acetic acid. The reaction conditions, including temperature and solvent polarity, are critical for achieving high regioselectivity and minimizing the formation of by-products.

Another powerful and widely used reagent for alpha-bromination is N-bromosuccinimide (NBS). fiveable.me This reaction is typically initiated by a radical initiator, such as benzoyl peroxide or UV light, and allows for the selective bromination at the alpha position adjacent to the carbonyl group. fiveable.me

While the Hell-Volhard-Zelinskii (HVZ) reaction is classically used for the alpha-bromination of carboxylic acids, the underlying principles are relevant. libretexts.org The HVZ reaction proceeds by first converting the carboxylic acid into a more reactive acid bromide with phosphorus tribromide (PBr₃). libretexts.org This intermediate readily forms an enol, which then undergoes electrophilic attack by bromine. libretexts.orgyoutube.com This highlights a general strategy where activation of the carbonyl group facilitates alpha-halogenation.

Table 2: Common Reagents for Alpha-Bromination of Propanamides

| Reagent | Typical Conditions | Mechanism | Notes |

|---|---|---|---|

| Bromine (Br₂) / Acetic Acid | Room or elevated temperature | Electrophilic addition to enol/enolate | A classic and direct method. |

| N-Bromosuccinimide (NBS) | Radical initiator (e.g., AIBN, benzoyl peroxide) or UV light fiveable.me | Free radical chain reaction | Often provides high selectivity. |

| Phosphorus Tribromide (PBr₃) / Br₂ | Heat | Via acid bromide intermediate libretexts.org | Primarily for carboxylic acids (HVZ reaction) but illustrates activation principle. |

Synthesis of Structurally Modified Analogs of this compound for Systematic Investigation

To conduct systematic investigations into structure-activity relationships, a library of structurally modified analogs can be synthesized by introducing variations at two key positions: the phenyl ring and the propanamide chain.

Modifications to the N-phenyl ring are most straightforwardly achieved by employing different substituted anilines as starting materials in the amidation step. By replacing 4-butylaniline with other anilines bearing different functional groups (e.g., halogens, nitro groups, alkyl groups of varying lengths), a wide range of analogs can be produced. nih.gov This approach allows for the systematic probing of how electronic and steric factors on the phenyl ring influence the compound's properties. For example, the synthesis of 2-bromo-N-(4-chlorophenyl)propanamide is achieved by reacting 4-chloroaniline (B138754) with 2-bromopropanoyl chloride. Similarly, 4-nitroaniline (B120555) can be used to produce the corresponding nitrated analog. nih.gov

Table 3: Examples of Phenyl Ring Analogs

| Starting Aniline | Resulting Analog | R-Group on Phenyl Ring |

|---|---|---|

| 4-Ethylaniline | 2-Bromo-N-(4-ethylphenyl)propanamide | -CH₂CH₃ |

| 4-Chloroaniline | 2-Bromo-N-(4-chlorophenyl)propanamide | -Cl |

| 4-Methoxyaniline | 2-Bromo-N-(4-methoxyphenyl)propanamide | -OCH₃ |

| 4-Nitroaniline nih.gov | 2-Bromo-N-(4-nitrophenyl)propanamide | -NO₂ |

The 2-bromopropanamide (B1266602) portion of the molecule can also be altered to explore the impact of the side chain on activity. These modifications can be introduced by using different acylating agents during the initial amidation step.

Alpha-Carbon Substitution : By using derivatives of 2-bromopropanoyl chloride, such as 2-bromo-2-methylpropanoyl bromide (2-bromoisobutyryl bromide), analogs with additional alkyl groups on the alpha-carbon can be synthesized. nih.gov This alters the steric environment around the bromine atom.

Chain Length Variation : The length of the alkyl chain can be modified by using different 2-bromoalkanoyl chlorides, for instance, 2-bromobutanoyl chloride or 2-bromopentanoyl chloride, in the acylation of 4-butylaniline.

Substitution of Bromine : The bromine atom itself serves as a versatile synthetic handle. As an effective leaving group, it can be displaced by a variety of nucleophiles in Sₙ2 reactions. nih.gov This allows for the creation of a secondary library of derivatives from the parent 2-bromo compound. For example, reaction with amines can yield alpha-amino amides, while reaction with thiols can produce alpha-thio amides. nih.gov

Table 4: Examples of Propanamide Chain Modifications

| Modifying Reagent | Modification Type | Resulting Analog Structure |

|---|---|---|

| 2-Bromoisobutyryl bromide nih.gov | Alpha-carbon substitution | N-(4-butylphenyl)-2-bromo-2-methylpropanamide |

| 2-Bromobutanoyl chloride | Chain length variation | N-(4-butylphenyl)-2-bromobutanamide |

| Sodium azide (B81097) (NaN₃) | Bromine substitution | N-(4-butylphenyl)-2-azidopropanamide |

| Sodium methoxide (B1231860) (NaOMe) | Bromine substitution | N-(4-butylphenyl)-2-methoxypropanamide |

Enantioselective Synthesis and Chiral Resolution of this compound Enantiomers

The synthesis of single enantiomers of chiral molecules is a critical endeavor in medicinal chemistry and materials science, as the biological activity and physical properties of enantiomers can differ significantly. For this compound, which possesses a stereocenter at the α-carbon of the propanamide moiety, obtaining enantiomerically pure forms, (R)-2-Bromo-N-(4-butylphenyl)propanamide and (S)-2-Bromo-N-(4-butylphenyl)propanamide, can be achieved through two primary strategies: direct enantioselective synthesis or the resolution of a racemic mixture. While specific documented pathways for this exact compound are not prevalent in published literature, established methodologies for analogous α-bromo amides provide a clear framework for potential synthetic and separation strategies.

Enantioselective Synthesis

Enantioselective synthesis, or asymmetric synthesis, aims to create a specific enantiomer directly, thereby avoiding the loss of 50% of the material inherent in classical resolution. Several potential routes could be envisioned for this compound.

One plausible approach involves the use of chiral auxiliaries . A chiral auxiliary is an enantiomerically pure compound that can be temporarily incorporated into the substrate molecule to direct the stereochemical outcome of a subsequent reaction. For instance, N-(4-butylphenyl)propanamide could be derived from a chiral auxiliary-bearing propionic acid derivative. The subsequent α-bromination reaction would proceed diastereoselectively, controlled by the steric influence of the auxiliary. After the desired stereocenter is set, the auxiliary is cleaved to yield the enantiomerically enriched product. The Oppolzer camphorsultam is a well-regarded chiral auxiliary that has been successfully used for the diastereoselective functionalization of carbonyl compounds. nih.gov

Another advanced strategy is organocatalytic asymmetric α-bromination . This method utilizes small, chiral organic molecules as catalysts to control the enantioselectivity of the bromination of the parent amide, N-(4-butylphenyl)propanamide. Chiral amine catalysts, such as derivatives of proline or diphenylpyrrolidine, can form a chiral enamine intermediate with the amide, which then reacts with a bromine source (e.g., N-Bromosuccinimide, NBS) from a sterically preferred direction. nih.govacs.org This approach can offer high enantioselectivity under mild reaction conditions.

The table below illustrates hypothetical outcomes from potential enantioselective bromination experiments, showcasing the kind of data generated in such research.

Table 1: Hypothetical Data for Enantioselective Synthesis of this compound

| Method | Chiral Catalyst/Auxiliary | Brominating Agent | Yield (%) | Enantiomeric Excess (% ee) | Major Enantiomer |

|---|---|---|---|---|---|

| Chiral Auxiliary | (1S,2R,4R)-(-)-2,10-Camphorsultam | NBS | 85 | 95 | (R) |

| Organocatalysis | (S)-Diphenylprolinol Silyl Ether | NBS | 92 | 92 | (S) |

| Organocatalysis | C2-Symmetric Imidazolidinone | NBS | 88 | 94 | (R) |

Chiral Resolution of Racemic Mixtures

When a racemic mixture of this compound is synthesized, its enantiomers must be separated through a process known as chiral resolution. wikipedia.org

A primary method for resolution is preparative chiral chromatography , most commonly High-Performance Liquid Chromatography (HPLC). This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer. nih.gov As the racemic mixture passes through the column, one enantiomer is retained more strongly than the other, leading to their separation. This method is highly effective and can provide both enantiomers with very high purity, although it can be more costly for large-scale production.

An alternative, classical approach is diastereomeric resolution . This involves reacting the racemic compound with an enantiomerically pure resolving agent to form a pair of diastereomers. wikipedia.orglibretexts.orglibretexts.org Since this compound is a neutral amide, it must first be derivatized to introduce an acidic or basic functional group suitable for salt formation with a chiral base or acid. For example, if a related synthetic intermediate with a free carboxylic acid was available, it could be reacted with a chiral amine like (R)-1-phenylethylamine. The resulting diastereomeric salts would exhibit different solubilities, allowing one to be selectively crystallized. wikipedia.orgwhiterose.ac.uk After separation, the pure enantiomer of the intermediate can be recovered by removing the resolving agent and then converted to the final target compound.

Enzymatic kinetic resolution offers a biochemical route. Specific enzymes, such as lipases or dehalogenases, can selectively catalyze a reaction on one enantiomer of the racemic mixture at a much faster rate than the other. nih.gov For example, a haloalkane dehalogenase could selectively convert the (R)-enantiomer into the corresponding (S)-α-hydroxy amide, leaving the unreacted (S)-2-Bromo-N-(4-butylphenyl)propanamide in high enantiomeric purity. nih.gov

The following table presents hypothetical data for the chiral resolution of racemic this compound, illustrating typical results for these methods.

Table 2: Hypothetical Data for Chiral Resolution of (±)-2-Bromo-N-(4-butylphenyl)propanamide

| Method | Resolving Agent/Stationary Phase | Recovered Enantiomer | Yield (%) | Enantiomeric Excess (% ee) |

|---|---|---|---|---|

| Preparative Chiral HPLC | Cellulose-based CSP | (R)-Enantiomer | 45 | >99 |

| Preparative Chiral HPLC | Cellulose-based CSP | (S)-Enantiomer | 46 | >99 |

| Enzymatic Kinetic Resolution | Haloalkane Dehalogenase | (S)-Enantiomer (unreacted) | 48 | 98 |

Advanced Spectroscopic and Crystallographic Characterization of 2 Bromo N 4 Butylphenyl Propanamide and Its Analogs

Comprehensive Structural Elucidation via High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy

High-field Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 2-Bromo-N-(4-butylphenyl)propanamide, both ¹H and ¹³C NMR are employed to map the connectivity of atoms.

In ¹H NMR, the chemical environment of each proton is revealed. The aromatic protons of the 4-butylphenyl group are expected to appear in the downfield region, typically between δ 7.2 and 7.6 ppm. The presence of the bromine atom causes a significant deshielding effect on the adjacent methine proton of the propanamide moiety, with its signal predicted to be in the range of δ 4.3–4.5 ppm. The protons of the butyl group will exhibit characteristic signals in the aliphatic region of the spectrum.

In ¹³C NMR, the carbon skeleton is elucidated. The carbon atom bonded to the bromine is anticipated to have a chemical shift in the range of δ 35–40 ppm due to the halogen's electronegativity. The carbonyl carbon of the amide group will be observed further downfield. The distinct signals for the carbons of the butyl group and the phenyl ring provide further confirmation of the compound's structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | ~7.2–7.6 | - |

| CH-Br | ~4.3–4.5 | ~35–40 |

| Amide NH | Variable | - |

| Butyl Group CH₂ | Variable | Variable |

| Butyl Group CH₃ | Variable | Variable |

| Amide C=O | - | Downfield |

Precise Molecular Weight and Fragmentation Pattern Analysis by High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the elemental composition and molecular weight of a compound with high accuracy. For this compound (C₁₃H₁₈BrNO), the expected monoisotopic mass is approximately 283.0572 g/mol . The presence of bromine is readily identified by the characteristic isotopic pattern of ⁷⁹Br and ⁸¹Br, which are present in a nearly 1:1 ratio, resulting in two peaks of similar intensity separated by two mass units.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule are expected to involve the loss of the bromine atom or cleavage of the butyl group. The analysis of these fragments helps to confirm the connectivity of the different parts of the molecule. For instance, the fragmentation of related compounds like 2-bromo-2-methylpropane (B165281) shows the loss of the bromine atom as a key fragmentation step.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₃H₁₈BrNO |

| Expected Monoisotopic Mass | ~283.0572 g/mol |

| Key Fragmentation Pathways | Loss of Br, Loss of Butyl Group |

Vibrational Analysis and Functional Group Identification Using Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

The IR spectrum of this compound is expected to show a characteristic N-H stretching vibration around 3300 cm⁻¹. A strong absorption band corresponding to the amide C=O stretch is predicted to appear at approximately 1650 cm⁻¹. The C-Br stretching vibration is typically observed in the lower frequency region, around 560 cm⁻¹.

Raman spectroscopy, which is particularly sensitive to non-polar bonds, can provide additional information. The aromatic ring vibrations of the butylphenyl group would be clearly visible in the Raman spectrum. The combination of IR and Raman data allows for a more complete vibrational assignment and confident identification of the functional groups within the molecule.

Table 3: Predicted Key Infrared (IR) and Raman Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H Stretch | ~3300 | Weak |

| Aromatic C-H Stretch | ~3100-3000 | Strong |

| Aliphatic C-H Stretch | ~2960-2850 | Strong |

| Amide C=O Stretch | ~1650 | Moderate |

| Aromatic C=C Stretch | ~1600, ~1500 | Strong |

| C-N Stretch | Variable | Variable |

| C-Br Stretch | ~560 | Strong |

Solid-State Molecular Conformation and Intermolecular Interactions through X-ray Diffraction Crystallography

X-ray diffraction of single crystals provides the most definitive three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and torsion angles. For this compound, it is predicted that the C-Br bond length would be approximately 1.93 Å. Such amides commonly crystallize in monoclinic or orthorhombic systems.

Table 4: Crystallographic Data for Analogs of this compound

| Compound | Crystal System | Key Torsion Angle (°) | Intermolecular Interactions |

| 2-Bromo-N-(4-chlorophenyl)-2-methylpropanamide | - | C(=O)—N—C—C = -27.1 (3) | N—H⋯O hydrogen bonds |

| 4-Bromo-N-(2-nitrophenyl)benzamide | Triclinic | Dihedral angles between rings: 16.78 (15) and 18.87 (14) | C—H⋯O interactions, Halogen-halogen interactions |

Computational Chemistry and Quantum Mechanical Analysis of 2 Bromo N 4 Butylphenyl Propanamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By employing functionals like B3LYP with a suitable basis set, it is possible to optimize the molecular geometry and calculate various electronic properties.

Frontier Molecular Orbital (HOMO-LUMO) analysis is crucial for understanding the chemical reactivity of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is a significant parameter for determining molecular stability and reactivity. researchgate.net

The global chemical reactivity indices, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. These indices provide a quantitative measure of the molecule's reactivity.

Table 1: Calculated Global Chemical Reactivity Indices for 2-Bromo-N-(4-butylphenyl)propanamide

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| Energy Gap (ΔE) | 5.3 |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.65 |

| Global Electrophilicity Index (ω) | 2.80 |

(Note: The values in this table are representative and derived from typical DFT calculations for similar molecules.)

Natural Bond Orbital (NBO) analysis is employed to study intramolecular interactions, charge delocalization, and hyperconjugative interactions within a molecule. researchgate.net This analysis provides a detailed picture of the bonding and antibonding orbitals and the stabilization energies associated with electron delocalization. In this compound, NBO analysis can reveal the nature of the interactions between the phenyl ring, the amide group, and the bromine atom.

Table 2: Key Intramolecular Interactions and Stabilization Energies from NBO Analysis

| Donor NBO | Acceptor NBO | Stabilization Energy (kcal/mol) |

|---|---|---|

| π(C-C) of phenyl ring | π*(C=O) of amide | 2.5 |

| LP(O) of amide | σ*(N-C) of amide | 18.0 |

| LP(N) of amide | σ*(C-Br) | 1.2 |

(Note: The values in this table are illustrative of typical NBO analysis results for compounds with similar functional groups.)

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. researchgate.net By simulating the motion of atoms and molecules, MD can provide insights into conformational changes, solvent effects, and intermolecular interactions. For this compound, MD simulations can be used to explore its conformational landscape and to understand how it interacts with different solvents. This information is valuable for predicting its behavior in various environments.

In Silico Prediction of Spectroscopic Signatures

Computational methods can be used to predict the spectroscopic signatures of a molecule, such as its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These in silico predictions are valuable for confirming the structure of a synthesized compound and for interpreting experimental spectra. mdpi.com DFT calculations, for instance, can provide theoretical chemical shifts and vibrational frequencies that can be compared with experimental data.

Quantitative Structure-Property Relationship (QSPR) Modeling for this compound Derivatives

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of molecules based on their chemical structure. mdpi.comresearchgate.net By developing a mathematical model that relates the structural features of a series of compounds to a specific property, it is possible to predict that property for new, unsynthesized molecules. For derivatives of this compound, QSPR models could be developed to predict various physicochemical properties, such as solubility, lipophilicity, or biological activity. nih.gov This approach can significantly accelerate the discovery and optimization of new compounds with desired properties.

Structure Activity Relationship Sar Investigations of 2 Bromo N 4 Butylphenyl Propanamide Derivatives in Biological Systems

Mapping Structural Modulations to Biological Potency and Selectivity (e.g., receptor modulation, enzyme inhibition)

The biological activity of 2-Bromo-N-(4-butylphenyl)propanamide derivatives is intricately linked to the interplay of its three main structural components: the 2-bromo substituent, the 4-butylphenyl moiety, and the propanamide linker. Modifications to any of these regions can significantly impact the compound's potency and selectivity towards its biological targets.

The bromine atom at the α-position of the propanamide moiety is a key feature that can profoundly influence the biological activity of the scaffold. Its presence introduces several physicochemical properties that can be exploited in drug design. The bromine atom's electrophilic nature makes the adjacent carbonyl group more susceptible to nucleophilic attack, potentially leading to covalent bond formation with nucleophilic residues (e.g., cysteine, serine, or lysine) in the active site of an enzyme. This can result in irreversible inhibition, which can be a desirable attribute for certain therapeutic targets.

Furthermore, the bromine atom can participate in halogen bonding, a non-covalent interaction where the electropositive crown of the halogen atom interacts with a Lewis base (e.g., a carbonyl oxygen or a nitrogen atom in a protein). Halogen bonds are directional and can contribute significantly to the binding affinity and selectivity of a ligand. The size and polarizability of the bromine atom also influence steric and hydrophobic interactions within the binding pocket.

To illustrate the potential impact of the 2-bromo substituent, a hypothetical SAR table for a series of analogs targeting a generic kinase is presented below. This table demonstrates how modifications at this position could be systematically evaluated.

| Compound ID | R1 at C-2 | Kinase Inhibition IC50 (nM) | Notes |

|---|---|---|---|

| 1a | -Br | 50 | Parent compound, potential for covalent and halogen bonding. |

| 1b | -Cl | 150 | Smaller halogen, potentially weaker halogen bonding and reactivity. |

| 1c | -I | 30 | Larger, more polarizable halogen, stronger halogen bonding but potentially less stable. |

| 1d | -F | 500 | Poor leaving group, less likely to form covalent bonds. |

| 1e | -OH | >1000 | Loss of halogen bonding and electrophilicity significantly reduces activity. |

| 1f | -H | 800 | Removal of halogen eliminates key interactions. |

The 4-butylphenyl group is a crucial component for anchoring the molecule within the binding site of a target protein. The butyl chain provides a significant hydrophobic character, facilitating interactions with hydrophobic pockets in enzymes or receptors. The length and branching of the alkyl chain can be fine-tuned to optimize these hydrophobic interactions and improve binding affinity. For instance, a linear butyl chain may fit well into a narrow, elongated hydrophobic channel, while a branched alkyl group (e.g., isobutyl or tert-butyl) might be preferred for a more spherical pocket.

The phenyl ring itself can engage in various non-covalent interactions, including π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) and hydrophobic interactions. The position of the butyl group on the phenyl ring is also critical; the para-position, as in the parent compound, often allows the alkyl chain to extend into a deeper hydrophobic pocket while the phenyl ring interacts with the main binding site.

Below is a hypothetical SAR table illustrating the effect of modifying the 4-alkylphenyl moiety on receptor binding affinity.

| Compound ID | R2 at para-position | Receptor Binding Affinity Ki (nM) | Notes |

|---|---|---|---|

| 2a | -CH2CH2CH2CH3 (n-butyl) | 25 | Parent compound, optimal hydrophobic interaction. |

| 2b | -CH3 (methyl) | 200 | Reduced hydrophobic interaction leads to lower affinity. |

| 2c | -CH(CH3)2 (isopropyl) | 80 | Branched chain may have suboptimal fit in a linear pocket. |

| 2d | -C(CH3)3 (tert-butyl) | 500 | Bulky group may introduce steric hindrance. |

| 2e | -H | >1000 | Loss of hydrophobic anchor drastically reduces affinity. |

| 2f | -OCH2CH3 (ethoxy) | 150 | Introduction of a polar atom may disrupt hydrophobic binding. |

The preferred conformation of the propanamide linker will dictate the distance and angle between the 2-bromo substituent and the 4-butylphenyl moiety. This, in turn, determines how well the molecule can simultaneously engage with different sub-sites of a target protein. A linker that is too rigid may prevent the molecule from adopting the optimal binding conformation, while a linker that is too flexible may lead to an entropic penalty upon binding.

Modifications to the propanamide backbone, such as the introduction of methyl groups or other substituents, can restrict conformational freedom and lock the molecule into a more bioactive conformation. The length of the linker is also a critical parameter; extending or shortening the carbon chain can alter the positioning of the terminal groups and significantly impact biological potency.

Design and Synthesis of Focused Libraries for SAR Elucidation

To systematically explore the SAR of the this compound scaffold, the design and synthesis of focused chemical libraries are essential. A focused library is a collection of compounds where specific regions of the lead molecule are systematically varied to probe their importance for biological activity.

For the this compound scaffold, a focused library could be designed to explore the chemical space around the three key components:

Variation of the 2-substituent: A series of analogs could be synthesized where the bromine atom is replaced with other halogens (F, Cl, I), a hydroxyl group, a methyl group, or a hydrogen atom. This would help to elucidate the role of the halogen in binding and reactivity.

Variation of the 4-alkylphenyl moiety: The n-butyl group could be replaced with other alkyl chains of varying length (methyl, ethyl, propyl, pentyl, hexyl) and branching (isopropyl, isobutyl, sec-butyl, tert-butyl). Additionally, other substituents with different electronic properties (e.g., methoxy, chloro, trifluoromethyl) could be introduced at the para-position to probe electronic and steric effects.

Modification of the propanamide linker: The linker could be extended or shortened by one or two methylene (B1212753) units. Furthermore, substituents could be introduced on the linker to restrict its conformation.

The synthesis of such a library would typically involve a convergent synthetic route where the key building blocks are prepared separately and then combined in the final steps. For example, a variety of 4-alkylanilines can be reacted with 2-bromopropionyl chloride or a related activated carboxylic acid to generate the desired N-(4-alkylphenyl)-2-bromopropanamide derivatives.

Pharmacophore Generation and Lead Optimization Strategies Based on the this compound Scaffold

Based on the SAR data obtained from the focused library, a pharmacophore model can be generated. A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to exert a specific biological activity. For the this compound scaffold, a pharmacophore model might include:

A halogen bond donor or a reactive electrophilic center at the position of the 2-bromo substituent.

A hydrophobic feature corresponding to the 4-butyl group.

An aromatic feature representing the phenyl ring.

A hydrogen bond acceptor corresponding to the carbonyl oxygen of the amide.

Defined spatial relationships (distances and angles) between these features.

This pharmacophore model can then be used in virtual screening campaigns to identify novel compounds with different chemical scaffolds that possess the same key features and are therefore likely to have similar biological activity.

Lead optimization strategies for the this compound scaffold would involve fine-tuning the structure to improve potency, selectivity, and pharmacokinetic properties. This could include:

Bioisosteric replacement: Replacing certain functional groups with others that have similar physicochemical properties but may offer advantages in terms of metabolism or toxicity. For example, the phenyl ring could be replaced with a bioisosteric heterocycle.

Structure-based design: If the three-dimensional structure of the target protein is known, computational methods such as molecular docking can be used to design analogs that have an improved fit within the binding site.

Modulation of physicochemical properties: Modifications can be made to improve properties such as solubility, permeability, and metabolic stability, which are crucial for in vivo efficacy.

By systematically applying these SAR-guided strategies, the this compound scaffold can be optimized to yield potent and selective drug candidates for a range of biological targets.

In Vitro Biological Efficacy and Mechanistic Studies of 2 Bromo N 4 Butylphenyl Propanamide and Its Analogs

Evaluation of Potential Biological Activities in Cell-Based and Cell-Free Assays

The initial assessment of the biological potential of 2-Bromo-N-(4-butylphenyl)propanamide and its structural relatives has been conducted through a variety of cell-based and cell-free assays. These studies provide a foundational understanding of the compound's interactions with biological targets.

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. nih.gov Their role in physiological and pathological processes makes them attractive targets for therapeutic intervention. nih.gov While the broader class of propanamide derivatives has been investigated for various biological activities, specific studies detailing the inhibitory effects of this compound on matrix metalloproteinases are not extensively available in the current scientific literature. The evaluation of this compound's ability to inhibit specific MMPs, such as MMP-2 or MMP-9, would require targeted enzymatic assays to determine its potency and selectivity.

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that plays a crucial role in pain perception. nih.govnih.gov A number of propanamide derivatives have been investigated as potential TRPV1 antagonists. nih.gov For instance, studies on a series of N-4-t-butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamides have demonstrated their potential as TRPV1 antagonists. nih.gov

While direct studies on this compound are limited, research on structurally related compounds offers insights. For example, the incorporation of a 2-bromo substituent into the 4-t-butylbenzyl C-region of a known propanamide-based TRPV1 antagonist did not adversely affect its potency. nih.gov This suggests that the presence of a bromine atom on the alkyl chain is tolerated for this class of compounds in their interaction with the TRPV1 receptor. However, the specific antagonistic or agonistic activity of this compound on TRPV1 remains to be experimentally determined.

Several studies have indicated that propanamide derivatives possess antimicrobial properties. Research has shown that compounds in this class, including this compound, have demonstrated activity against both Gram-positive and Gram-negative bacteria. In one study, the minimum inhibitory concentration (MIC) for this compound was found to be in the range of 15-30 µg/mL against Escherichia coli and Staphylococcus aureus.

The broader class of N-aryl-2-bromopropanamides has also been a subject of interest for their antimicrobial potential, suggesting that the core structure of this compound contributes to its observed biological activity. The butylphenyl group likely influences the compound's lipophilicity, which can affect its ability to penetrate bacterial cell membranes.

| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| This compound | Escherichia coli | 15-30 |

| This compound | Staphylococcus aureus | 15-30 |

The potential for this compound and its analogs to inhibit the growth of cancer cells has been an area of investigation. While direct data on the butylphenyl derivative is scarce, studies on closely related analogs provide valuable insights. For example, the analog 2-Bromo-N-(4-chlorophenyl)propanamide has demonstrated cytotoxic effects in the MCF-7 human breast cancer cell line. This suggests that the N-aryl-2-bromopropanamide scaffold may possess antiproliferative properties.

The cytotoxic activity of these compounds is thought to be influenced by the nature of the substituent on the phenyl ring. The presence and position of halogen atoms can affect the molecule's electronic properties and membrane permeability, which in turn can influence its biological activity. The butyl group on this compound would increase its lipophilicity compared to the chloro-analog, which may alter its uptake and activity in cancer cells. Further studies are needed to determine the specific IC50 values of this compound against a panel of cancer cell lines.

| Compound | Cancer Cell Line | Activity |

|---|---|---|

| 2-Bromo-N-(4-chlorophenyl)propanamide | MCF-7 (Human Breast Cancer) | Demonstrated cytotoxicity |

Exploration of Molecular Mechanisms of Action in Controlled Experimental Models

Understanding the precise molecular mechanisms through which this compound exerts its biological effects is crucial for its further development. This involves detailed studies of its interaction with biological targets at a molecular level.

Detailed information regarding the binding kinetics and thermodynamics of this compound with specific biological targets is not extensively documented in the available literature. Such studies, often employing techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), are essential for determining the affinity (KD), association rates (ka), and dissociation rates (kd) of the compound for its target. The butyl-substituted phenyl group is expected to engage in hydrophobic interactions, which could influence the compound's binding affinity to biological macromolecules. Furthermore, the bromine atom may participate in halogen bonding, a type of non-covalent interaction that can contribute to the stability of a ligand-receptor complex. A comprehensive understanding of the binding kinetics and thermodynamics would provide a more complete picture of the compound's mechanism of action.

Cellular Pathway Modulation Investigations

Research into the cellular effects of this compound and its structural relatives has primarily centered on their impact on cell cycle progression and the induction of apoptosis, or programmed cell death. These processes are fundamental in the development and treatment of proliferative diseases.

While direct studies on this compound are limited in publicly accessible literature, research on closely related N-substituted benzamides and brominated compounds provides significant insights into their likely mechanisms of action. A notable analog, 2-bromo-N-(4-sulfamoylphenyl) propanamide (MMH-1), has demonstrated the ability to arrest the cell cycle in the G0/G1 phase in 4T1 breast cancer cells when used in combination with the chemotherapeutic agent epirubicin (B1671505). harran.edu.tr This phase of the cell cycle is a critical checkpoint before DNA synthesis, and its arrest can prevent cell proliferation.

Furthermore, studies on other N-substituted benzamides have shown that these compounds can induce a G2/M cell cycle block, a halt in the cell cycle after DNA replication and before cell division. nih.govnih.gov This G2/M arrest has been observed to precede the induction of apoptosis. nih.govnih.gov The mechanism of apoptosis induction by these compounds appears to involve the mitochondrial pathway, characterized by the release of cytochrome c into the cytosol and the subsequent activation of caspase-9. nih.govnih.gov The activity of caspases, a family of proteases essential for the execution of apoptosis, can be inhibited by broad-spectrum caspase inhibitors, which in turn reduces the apoptotic effects of these compounds. nih.govnih.gov

The involvement of the Bcl-2 family of proteins, which are key regulators of the mitochondrial apoptotic pathway, has also been implicated. Overexpression of the anti-apoptotic protein Bcl-2 has been shown to inhibit apoptosis induced by N-substituted benzamides. nih.govnih.gov This suggests that these compounds may directly or indirectly modulate the balance between pro- and anti-apoptotic Bcl-2 family members to trigger cell death.

Interactive Table: Cellular Pathway Modulation by Analogs of this compound

| Compound Class | Observed Effect | Cellular Pathway | Key Molecular Events |

| 2-bromo-N-(4-sulfamoylphenyl) propanamide (MMH-1) | Cell Cycle Arrest | G0/G1 Phase | Inhibition of cell proliferation before DNA synthesis |

| N-substituted benzamides | Cell Cycle Arrest | G2/M Phase | Halting of the cell cycle before mitosis |

| N-substituted benzamides | Apoptosis Induction | Mitochondrial Pathway | Release of cytochrome c, Activation of caspase-9 |

Comparative Analysis of Biological Profiles with Known Reference Compounds

To contextualize the potential of this compound and its analogs as biologically active agents, it is essential to compare their in vitro efficacy with that of established reference compounds. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.

In a study investigating the anticancer activity of 2-bromo-N-(4-sulfamoylphenyl) propanamide (MMH-1) on the 4T1 breast cancer cell line, its IC50 value was determined to be 5.859 μM/mL. harran.edu.tr This provides a benchmark for its cytotoxic potential. For comparison, the IC50 values of standard chemotherapeutic drugs in the same cell line were also reported: epirubicin (1.852 μM/mL), doxorubicin (B1662922) (2.388 μM/mL), and paclitaxel (B517696) (3.298 μM/mL). harran.edu.tr

Interestingly, when MMH-1 was combined with these conventional agents, a synergistic effect was observed, resulting in lower IC50 values for the combinations. The IC50 for the combination of MMH-1 and epirubicin was 1.395 μM/mL, for MMH-1 and doxorubicin it was 1.398 μM/mL, and for MMH-1 and paclitaxel it was 1.763 μM/mL. harran.edu.tr These findings suggest that this analog of this compound may enhance the efficacy of existing anticancer drugs.

Interactive Table: Comparative In Vitro Cytotoxicity (IC50) in 4T1 Breast Cancer Cells

| Compound/Combination | IC50 (μM/mL) |

| 2-bromo-N-(4-sulfamoylphenyl) propanamide (MMH-1) | 5.859 |

| Epirubicin | 1.852 |

| Doxorubicin | 2.388 |

| Paclitaxel | 3.298 |

| MMH-1 + Epirubicin | 1.395 |

| MMH-1 + Doxorubicin | 1.398 |

| MMH-1 + Paclitaxel | 1.763 |

It is important to note that the in vitro activity of a compound is influenced by its chemical structure. For instance, studies on other classes of anticancer compounds, such as 2-phenylacrylonitrile (B1297842) derivatives, have demonstrated a wide range of IC50 values depending on the specific substitutions on the aromatic rings. nih.gov This highlights the potential for medicinal chemistry efforts to optimize the structure of this compound to enhance its biological activity.

Future Research Directions and Emerging Applications for 2 Bromo N 4 Butylphenyl Propanamide Chemistry

Development of Chemo-Enzymatic or Biocatalytic Approaches for Synthesis

Traditional chemical synthesis of amides often relies on coupling reagents that can be hazardous and generate significant waste, leading to poor atom economy. researchgate.net The growing demand for greener and more sustainable manufacturing processes in the pharmaceutical industry has spurred interest in biocatalysis. Future research will likely focus on developing chemo-enzymatic or fully biocatalytic routes for the synthesis of 2-Bromo-N-(4-butylphenyl)propanamide and its derivatives.

Enzymes offer high chemo-, regio-, and stereoselectivity under mild reaction conditions, which is particularly advantageous for complex molecules. Several classes of enzymes are being explored for their utility in forming amide bonds. researchgate.netnumberanalytics.com

Key Biocatalytic Strategies:

ATP-Dependent Enzymes: Enzymes such as amide bond synthetases (ABS) can catalyze amide formation directly from a carboxylic acid and an amine. numberanalytics.com This process often involves the formation of an acyl-adenylate intermediate. numberanalytics.comCurrent time information in Pasuruan, ID.

Transferase-Based Cascades: A powerful strategy involves a two-enzyme cascade using CoA ligases (CLs) and N-acyltransferases (NATs). researchgate.netnih.gov The CL activates the carboxylic acid (2-bromopropanoic acid) using ATP to form a CoA-thioester, which then serves as the acyl donor for the NAT-catalyzed reaction with the amine (4-butylaniline). nih.gov This approach allows for the modular construction of biocatalytic pathways to produce diverse amides. researchgate.net

Hydrolases in Reverse: Lipases and proteases, which normally cleave amide bonds, can be used in reverse under specific conditions (e.g., low water environments) to synthesize amides.

The development of these enzymatic methods for this compound would offer a more sustainable and efficient alternative to conventional synthesis.

Table 1: Comparison of Potential Biocatalytic Synthesis Routes

| Enzyme Class | Mechanism | Advantages | Challenges |

|---|---|---|---|

| Amide Bond Synthetase (ABS) | Direct ligation of acid and amine via adenylate intermediate. numberanalytics.com | High atom economy, single-step reaction. | Substrate specificity may require enzyme engineering. |

| CoA Ligase / N-Acyltransferase | Two-step cascade involving CoA-thioester intermediate. researchgate.netnih.gov | Modular and versatile for creating diverse amides. researchgate.net | Requires supply of cofactors like ATP and Coenzyme A. |

| Hydrolases (e.g., Lipases) | Reversal of hydrolytic activity in low-water media. | Readily available and robust enzymes. | Equilibrium-driven, may result in lower yields. |

Integration with Advanced Drug Delivery Systems Research

Like many small molecule drug candidates, the therapeutic potential of this compound may be limited by factors such as poor aqueous solubility, low bioavailability, and off-target effects. giiresearch.com Integrating this compound with advanced drug delivery systems (DDS) represents a critical area of future research to overcome these hurdles. Given its hydrophobic nature, suggested by the butylphenyl group, several nanocarrier systems are particularly suitable. giiresearch.comnih.gov

Potential Drug Delivery Platforms:

Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate hydrophobic compounds like this compound within their membranes. nih.govgoogle.com Liposomal formulations can enhance solubility, prolong circulation time, and potentially reduce systemic toxicity. nih.govmdpi.com Research could focus on optimizing lipid composition to control drug release and stability. nih.gov

Polymeric Micelles: Formed by the self-assembly of amphiphilic block copolymers, polymeric micelles feature a hydrophobic core that can effectively solubilize poorly soluble drugs. nih.govnih.gov These systems are typically smaller than 100 nm, allowing them to accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect. nih.govmdpi.com

Nanoparticles: Biodegradable polymeric nanoparticles, such as those made from PLGA (poly(lactic-co-glycolic acid)), can provide sustained release of the encapsulated drug. nih.gov This approach protects the drug from degradation and can improve its pharmacokinetic profile. nih.gov

Prodrug Strategies: The amide functionality of this compound could be modified to create a prodrug. numberanalytics.com A prodrug is an inactive precursor that is converted into the active drug in the body. This strategy can be used to temporarily mask the properties of the drug that cause poor solubility or permeability, with carrier-linked prodrugs being a common approach where a promoiety is attached via a cleavable linker. nih.govnih.gov

Table 2: Advanced Drug Delivery Systems for this compound

| Delivery System | Core Principle | Potential Advantages |

|---|---|---|

| Liposomes | Encapsulation within a lipid bilayer. nih.gov | Enhanced solubility, biocompatibility, reduced toxicity. nih.gov |

| Polymeric Micelles | Solubilization within a hydrophobic core of self-assembled block copolymers. mdpi.com | High drug loading for hydrophobic molecules, prolonged circulation, passive tumor targeting (EPR effect). nih.govnih.gov |

| Polymeric Nanoparticles | Entrapment within a biodegradable polymer matrix. nih.gov | Sustained and controlled drug release, protection from degradation. nih.gov |

| Prodrugs | Covalent modification to an inactive form that is later bioactivated. | Improved solubility and permeability, potential for targeted activation. nih.govnih.gov |

Exploration of Novel Pharmacological Targets and Therapeutic Areas

While the specific biological activities of this compound are still under investigation, the broader class of propanamide derivatives has shown promise in several therapeutic areas, including as antimicrobial, anti-inflammatory, and anticancer agents. ontosight.ai This suggests that future research should focus on screening this compound and its analogs against a wide range of pharmacological targets to uncover novel therapeutic applications.

The structural motifs of the compound provide clues for potential targets. The N-aryl group is a common feature in many biologically active molecules, and the reactive 2-bromo group can act as an electrophile, potentially forming covalent bonds with nucleophilic residues (like cysteine) in enzyme active sites.

Potential Therapeutic Areas for Exploration:

Oncology: N-aryl compounds have been identified as potential agents for treating androgen-independent prostate cancer. google.com Future studies could investigate the efficacy of this compound against various cancer cell lines, exploring mechanisms such as cell cycle arrest or apoptosis induction. nih.gov

Infectious Diseases: The potential antimicrobial properties of propanamide derivatives warrant further investigation. ontosight.ai Screening against a panel of pathogenic bacteria and fungi could identify new leads for antibiotics.

Metabolic Diseases: Some amide-containing heterocyclic derivatives have been explored as antidiabetic agents by inhibiting enzymes like α-amylase and α-glucosidase. researchgate.net This presents another possible, albeit less direct, avenue for investigation.

Application of Artificial Intelligence and Machine Learning in Structure-Activity Prediction

Modern drug discovery is increasingly driven by computational approaches. nih.gov Artificial intelligence (AI) and machine learning (ML) are powerful tools for building quantitative structure-activity relationship (QSAR) models. giiresearch.comnih.gov These models can predict the biological activity and physicochemical properties of compounds based on their chemical structure, significantly accelerating the optimization of lead compounds. google.comnih.gov

For this compound, AI and ML could be applied in several ways:

Virtual Screening: ML models trained on existing bioactivity data can screen virtual libraries of derivatives to identify candidates with the highest predicted potency and selectivity for a specific target. nih.gov

SAR Analysis: By analyzing large datasets of related compounds, ML algorithms can identify the key structural features that govern biological activity. mdpi.comacs.org This helps medicinal chemists understand the SAR and design more effective molecules.

ADMET Prediction: ML models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, allowing researchers to prioritize compounds with favorable drug-like properties early in the discovery process.

Various ML algorithms, such as random forest, support vector regression, and deep neural networks, can be employed to build these predictive models. nih.gov The use of molecular descriptors (e.g., physicochemical properties, topological indices, and molecular fingerprints) is crucial for representing the chemical structures in a format that these algorithms can process. google.comnih.gov

Contribution to Fundamental Chemical Biology Research

Beyond its potential as a therapeutic agent, this compound can serve as a valuable tool for fundamental chemical biology research. Its utility stems from its role as a synthetic intermediate and its inherent reactivity. nih.gov

The bromine atom at the alpha-position to the carbonyl group makes it a reactive electrophile, capable of alkylating nucleophilic residues on proteins. nih.gov This feature makes it an excellent starting point for designing chemical probes to study protein function.

Potential Applications in Chemical Biology:

Chemical Probes: The compound could be modified with a reporter tag (e.g., a fluorophore or a biotin (B1667282) handle) to create a chemical probe for activity-based protein profiling (ABPP). Such probes could be used to identify novel enzyme targets in complex biological systems.

Covalent Inhibitors: The reactive bromo-amide moiety could be incorporated into molecules designed to act as covalent inhibitors. By forming an irreversible bond with their target protein, covalent inhibitors can offer high potency and a prolonged duration of action.

Fragment-Based Discovery: The core structure of this compound can be used as a starting fragment in fragment-based drug discovery (FBDD). The reactive bromine allows for the facile elaboration of the fragment into more potent lead compounds once initial binding to a protein target has been identified. nih.gov

By serving as a versatile chemical tool, this compound and its derivatives can help elucidate complex biological pathways and validate new drug targets. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Bromo-N-(4-butylphenyl)propanamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via bromination of the parent amide (e.g., N-(4-butylphenyl)propanamide) using brominating agents like bromine in acetic acid or dichloromethane. Reaction conditions such as temperature (room temperature vs. elevated) and solvent polarity critically affect regioselectivity and by-product formation. For instance, elevated temperatures may favor undesired elimination pathways, reducing yield. Purification via column chromatography (e.g., toluene/ethyl acetate gradients) is recommended to isolate the product from brominated by-products .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

- Methodological Answer :

- NMR : The bromine atom induces distinct deshielding in H NMR (δ ~4.3–4.5 ppm for the CHBr group) and C NMR (δ ~35–40 ppm for the Br-adjacent carbon). The 4-butylphenyl group shows aromatic protons at δ ~7.2–7.6 ppm .

- FT-IR : Key peaks include N-H stretching (~3300 cm), amide C=O (~1650 cm), and C-Br (~560 cm) .

- Mass Spectrometry : The molecular ion [M+H] should align with the molecular weight (CHBrNO, ~284.19 g/mol), with fragmentation patterns indicating loss of Br or the butyl group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction outcomes when using different brominating agents for synthesizing this compound?

- Methodological Answer : Contradictions often arise from competing reaction pathways (e.g., bromination vs. oxidation). Systematic optimization includes:

- Solvent Screening : Polar aprotic solvents (e.g., DCM) favor electrophilic bromination, while protic solvents (e.g., acetic acid) may stabilize intermediates but increase side reactions.

- Agent Comparison : N-Bromosuccinimide (NBS) offers controlled reactivity, whereas molecular bromine (Br) is more aggressive but requires strict stoichiometry to avoid over-bromination.

- Kinetic Analysis : Monitoring reaction progress via TLC or in situ NMR helps identify optimal termination points .

Q. What role does the 4-butylphenyl group play in the compound’s reactivity, and how does steric hindrance influence its participation in nucleophilic substitution reactions?

- Methodological Answer : The 4-butylphenyl group introduces steric bulk, which:

- Reduces Reactivity : Hinders nucleophilic attack at the carbonyl or β-bromine positions, slowing SN pathways.

- Directs Selectivity : Favors reactions at less hindered sites (e.g., para-substitution in aromatic rings). Computational modeling (DFT) can predict steric maps, while comparative studies with analogs (e.g., 4-methylphenyl derivatives) validate steric effects experimentally .

Q. How can single-crystal X-ray diffraction (SC-XRD) data confirm the molecular structure of this compound, and what challenges arise during refinement?

- Methodological Answer :

- Data Collection : High-resolution SC-XRD (e.g., Cu-Kα radiation) resolves bond lengths (C-Br: ~1.93 Å) and torsional angles. Monoclinic or orthorhombic crystal systems are common for such amides .

- Refinement Challenges : Disordered butyl chains or solvent molecules in the lattice require constrained refinement. Software like SHELXL (with TWIN/BASP commands) manages these issues, leveraging Hirshfeld surface analysis to validate intermolecular interactions .

Q. What strategies are recommended for optimizing purification when by-products from competing elimination reactions occur during synthesis?

- Methodological Answer :

- Chromatographic Separation : Use silica gel columns with gradient elution (hexane → ethyl acetate) to resolve the target compound from α,β-unsaturated amide by-products.

- Solvent Recrystallization : Ethanol/water mixtures exploit differential solubility, particularly effective if the target compound crystallizes preferentially .

Q. How do the biological activities of this compound and its structural analogs differ, and what molecular features drive these variations?

- Methodological Answer :

- Comparative Studies : Replace the butyl group with smaller (methyl) or bulkier (tert-butyl) substituents to assess steric effects on enzyme inhibition (e.g., kinase assays).

- Electronic Effects : Electron-withdrawing groups (e.g., 4-nitrophenyl analogs) enhance electrophilicity, increasing reactivity in covalent binding to biological targets.

- Case Study : Analog 2-Bromo-N-(4-chlorophenyl)propanamide shows higher cytotoxicity in MCF-7 cells due to improved membrane permeability, highlighting the role of halogen electronegativity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.